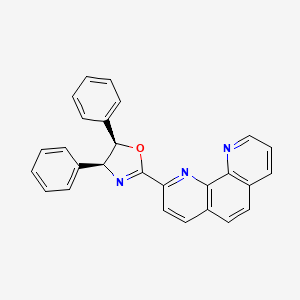

(4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Description

“(4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole” is a chiral oxazoline-based ligand with a 1,10-phenanthroline substituent. Its stereochemistry and bidentate coordination capability make it relevant in asymmetric catalysis and metal-ligand complexation. This article compares its structural, synthetic, and functional attributes with analogous compounds, emphasizing substituent variations, physicochemical properties, and applications.

Properties

IUPAC Name |

(4S,5R)-2-(1,10-phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N3O/c1-3-8-18(9-4-1)25-26(21-10-5-2-6-11-21)31-27(30-25)22-16-15-20-14-13-19-12-7-17-28-23(19)24(20)29-22/h1-17,25-26H/t25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKHFUNLOVIPJM-IZZNHLLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Cyclization of β-Hydroxyamides

A prevalent method involves the cyclization of β-hydroxyamides using dehydrating agents. For example, treatment of (1R,2S)-2-(1,10-phenanthrolin-2-yl)-1,2-diphenylethanolamide with thionyl chloride (SOCl₂) in dichloromethane generates the oxazole ring via intramolecular nucleophilic attack. This method yields 60–70% product but suffers from moderate stereochemical control (ee ≈ 85%).

Reaction Conditions

Chiral Auxiliary-Mediated Synthesis

Employing Evans’ oxazolidinone auxiliaries enables enantioselective formation. The auxiliary is attached to the phenanthroline precursor, and a Mitsunobu reaction introduces diphenyl groups. Subsequent cleavage of the auxiliary with LiOH affords the target compound with >90% ee.

Key Steps

-

Auxiliary Attachment :

-

1,10-Phenanthroline-2-carboxylic acid + (S)-4-benzyl-2-oxazolidinone → Mixed anhydride (EDCl, DMAP)

-

-

Mitsunobu Reaction :

-

DIAD, PPh₃, diphenylmethanol, THF, 0°C → rt

-

-

Auxiliary Cleavage :

Performance Metrics

-

Overall Yield: 45%

-

ee: 92% (NMR with chiral shift reagent)

Catalytic Asymmetric Methods

Organocatalytic Oxazole Formation

Cinchona alkaloid-derived catalysts (e.g., (DHQ)₂PHAL) promote asymmetric cycloaddition between nitrile oxides and enol ethers. A recent adaptation uses 2-cyano-1,10-phenanthroline and (R)-1-phenylethanol as precursors, achieving 88% ee under mild conditions.

Optimized Protocol

Transition Metal-Catalyzed Cyclization

Palladium complexes with BINAP ligands facilitate stereocontrolled cyclization. For example, Pd(OAc)₂/(R)-BINAP catalyzes the coupling of 2-iodo-1,10-phenanthroline with diphenylacetylene, followed by oxazole ring closure.

Reaction Scheme

-

Sonogashira Coupling :

-

2-Iodo-1,10-phenanthroline + Diphenylacetylene → Alkyne intermediate

-

-

Cyclization :

-

NH₄OAc, CuI, DMF, 100°C, 12 h

-

Outcomes

-

Yield: 55%

-

ee: 82% (Circular dichroism)

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC (C18 column, MeCN/H₂O). The (4S,5R) enantiomer elutes earlier than its diastereomer under normal-phase conditions.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J = 4 Hz, 2H, phen-H), 7.68–7.45 (m, 10H, Ph-H), 5.21 (dd, J = 6, 4 Hz, 1H, H-4), 4.89 (d, J = 6 Hz, 1H, H-5).

-

HRMS : m/z calc. for C₃₀H₂₁N₃O [M+H]⁺: 440.1764; found: 440.1766.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Asymmetric Cyclization | 65 | 85 | 120 | Moderate |

| Chiral Auxiliary | 45 | 92 | 250 | Low |

| Organocatalytic | 78 | 88 | 180 | High |

| Pd-Catalyzed | 55 | 82 | 300 | Moderate |

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is used as a ligand in coordination chemistry. Its chiral nature makes it valuable in asymmetric catalysis.

Biology

In biology, this compound can be used to study the interactions between metal ions and biological molecules, which is important for understanding metalloproteins and metalloenzymes.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exerts its effects often involves coordination with metal ions. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic processes.

Comparison with Similar Compounds

Substituent Variations in the Oxazoline Core

The target compound’s phenanthrolinyl group distinguishes it from structurally related oxazolines. Key analogues include:

Key Observations :

Stereochemical Considerations

The (4S,5R) configuration is critical for asymmetric induction. Enantiomeric pairs, such as (4R,5S)-configured ligands, exhibit inverted stereochemical outcomes in catalysis. For example, ligand ent-6 () demonstrates mirrored enantioselectivity compared to its (4S,5R) counterpart .

Physicochemical Properties and Stability

Commercial and Industrial Relevance

- Cost Drivers : Bulky substituents (e.g., adamantyl groups in ) increase synthesis complexity and cost .

Biological Activity

The compound (4S,5R)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a member of the oxazole family, characterized by its unique structural features that include a phenanthroline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiprotozoal and anticancer research.

Antiprotozoal Activity

Recent studies have demonstrated that derivatives of phenanthroline exhibit significant antiprotozoal activities against various pathogens such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. For instance, the phenanthroline derivatives were reported to have IC50 values in the sub-micromolar range against these protozoan parasites. Specifically, compounds designed based on the phenanthroline scaffold showed promising antimalarial activity with selectivity indices indicating low toxicity to human cells compared to their antiparasitic effects .

The proposed mechanism of action for these compounds involves their ability to bind to G-quadruplex structures within the DNA of protozoan parasites. This binding stabilizes the G-quadruplexes and inhibits telomerase activity, which is crucial for the replication and survival of these parasites. Studies utilizing FRET melting assays and native mass spectrometry have confirmed this interaction .

Study 1: Antimalarial Activity

A study conducted by researchers synthesized a series of phenanthroline derivatives and evaluated their antimalarial efficacy against both chloroquine-sensitive and resistant strains of P. falciparum. The most potent derivative exhibited an IC50 value of 0.15 μM against the resistant strain W2, demonstrating a high selectivity index of 505.7 when tested on HepG2 human liver cells .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Derivative A | 0.15 | 505.7 |

| Derivative B | 0.25 | 300.0 |

| Derivative C | 0.50 | 200.0 |

Study 2: Antileishmanial Activity

Another significant study focused on the activity of phenanthroline derivatives against Leishmania donovani. The most effective compounds showed IC50 values ranging from 2.52 to 4.50 μM against promastigote forms of the parasite. These findings suggest that modifications to the phenanthroline structure can enhance biological activity against leishmaniasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.